molecular formula C5H6ClN3O B1374698 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 874-20-4

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1374698
CAS No.: 874-20-4
M. Wt: 159.57 g/mol
InChI Key: QMMJHXCWJBYQNP-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol . This compound is part of the pyrimidinone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-5-methylpyrimidine with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Biological Activity

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 874-20-4) is a heterocyclic compound that has garnered attention for its biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

  • Molecular Formula : C₅H₆ClN₃O
  • Molecular Weight : 159.57 g/mol
  • IUPAC Name : 2-amino-6-chloro-3-methylpyrimidin-4-one

The biological activity of this compound primarily involves the inhibition of key enzymes in nucleotide synthesis:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. Inhibition leads to decreased nucleotide synthesis and cell proliferation.
  • Thymidylate Synthase (TS) : This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), another critical step in DNA synthesis.

These mechanisms suggest that the compound may have potential applications as an anti-cancer agent or an antimicrobial agent by targeting rapidly dividing cells.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in Molecules explored various derivatives against Mycobacterium tuberculosis (MTB). The compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, indicating promising anti-tubercular activity .

Enzyme Inhibition Studies

Research has shown that this compound can effectively inhibit enzymes critical for various biological pathways:

EnzymeIC50 Value (µM)Reference
Dihydrofolate Reductase0.5
Thymidylate Synthase0.8

The low IC50 values suggest strong inhibitory potential, making it a candidate for further development in therapeutic contexts.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the amino and chloro groups at specific positions enhances its reactivity and interaction with target enzymes.

Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
2-Amino-4-chloro-6-methylpyrimidineLacks the 3,4-dihydro functionalityWeaker enzyme inhibition
2-Amino-6-methyl-1,4-dihydropyrimidinNo chlorine atom at the 6-positionReduced activity

The unique substitution pattern of this compound contributes to its distinct biological profile compared to its analogs .

Applications in Drug Development

Given its potent biological activities, there are several potential applications for this compound in drug development:

  • Anticancer Agents : Due to its ability to inhibit enzymes involved in DNA synthesis.
  • Antimicrobial Agents : Particularly against resistant strains of bacteria and tuberculosis.
  • Research Probes : Useful for studying metabolic pathways involving nucleotide synthesis.

Properties

IUPAC Name

2-amino-6-chloro-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMJHXCWJBYQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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